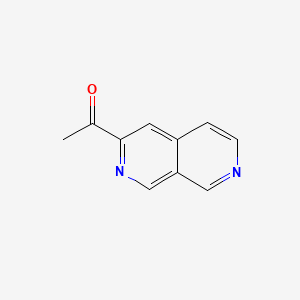

3-Acetyl-2,7-naphthyridine

Übersicht

Beschreibung

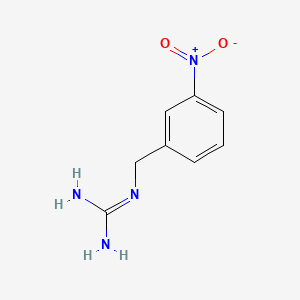

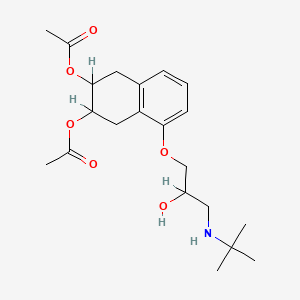

3-Acetyl-2,7-naphthyridine belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .

Synthesis Analysis

The synthesis of 2,7-naphthyridine derivatives has been achieved through various methods. One such method involves the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines or thiopyrano[3,4-c]pyridines .Molecular Structure Analysis

The molecular formula of 3-Acetyl-2,7-naphthyridine is C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .Chemical Reactions Analysis

The reactivity of 2,7-naphthyridine derivatives has been explored with various electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

3-Acetyl-2,7-naphthyridine has a molecular formula of C10H8N2O, an average mass of 172.183 Da, and a monoisotopic mass of 172.063660 Da .Wissenschaftliche Forschungsanwendungen

Tautomerism and Hydrogen Bonding

3-Acetyl-2,7-naphthyridine derivatives exhibit interesting behaviors such as tautomerism, as studied in various naphthyridine compounds. These compounds can exist in multiple forms, shifting between them based on the environment. The study by Alvarez-Rúa et al. (2004) investigates the tautomerism in 2,7-disubstituted 1,8-naphthyridines, which are structurally related to 3-Acetyl-2,7-naphthyridine. Their research, involving NMR and DFT calculations, highlights the importance of hydrogen bonding and secondary interactions in these compounds (Alvarez-Rúa et al., 2004).

Synthetic Routes and Derivatives

The development of synthetic routes for naphthyridine derivatives is crucial for exploring their potential applications. Delieza et al. (1997) describe an efficient method to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are structurally similar to 3-Acetyl-2,7-naphthyridine. These compounds have significant pharmaceutical use, underscoring the importance of these synthesis methods in drug discovery (Delieza et al., 1997).

Pharmaceutical Potential

2,7-Naphthyridine derivatives, including 3-Acetyl-2,7-naphthyridine, have shown a broad spectrum of biological activities. Wójcicka (2021) provides an overview of these activities, which include antitumor, antimicrobial, analgesic, and anticonvulsant effects. This review presents various methods for obtaining 2,7-naphthyridine analogs and highlights their pharmaceutical potential, indicating the significance of these compounds in therapeutic research (Wójcicka, 2021).

Antibacterial and Antifungal Properties

Some derivatives of 2,7-naphthyridines demonstrate antibacterial and antifungal properties. For instance, Fayyadh (2018) synthesized compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd, which exhibited in vitro antibacterial activity. These findings suggest potential applications of 3-Acetyl-2,7-naphthyridine derivatives in developing new antibacterial agents (Fayyadh, 2018).

Wirkmechanismus

While specific mechanisms of action for 3-Acetyl-2,7-naphthyridine are not mentioned in the retrieved papers, naphthyridine alkaloids have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

Zukünftige Richtungen

Naphthyridines, including 3-Acetyl-2,7-naphthyridine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Further studies could focus on exploring these activities in more detail and developing new synthetic methodologies for constructing medicinally important scaffolds .

Eigenschaften

IUPAC Name |

1-(2,7-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)10-4-8-2-3-11-5-9(8)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXXOOMKKQNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223794 | |

| Record name | Naphthyridylmethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73607-00-8 | |

| Record name | 1-(2,7-Naphthyridin-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73607-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthyridylmethylketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyridylmethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2,7-naphthyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)

![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)